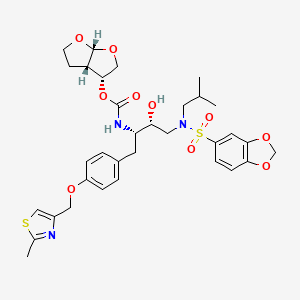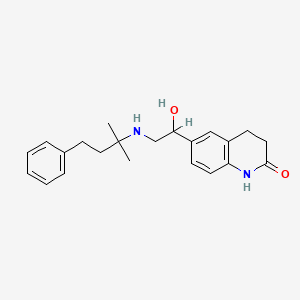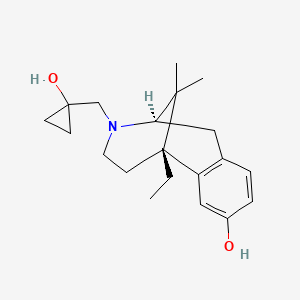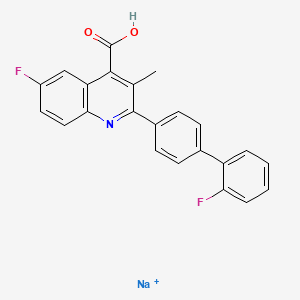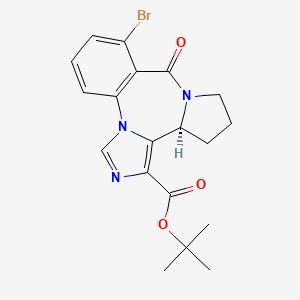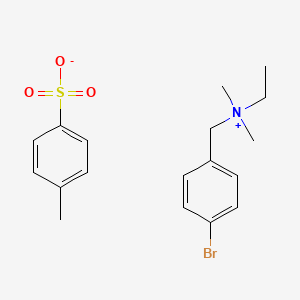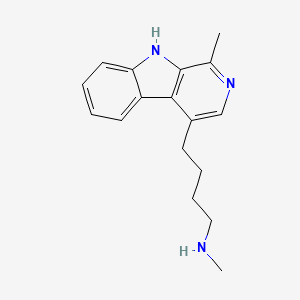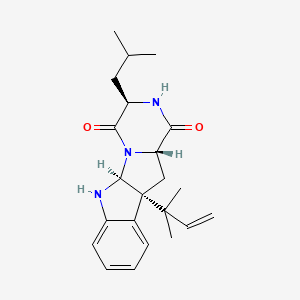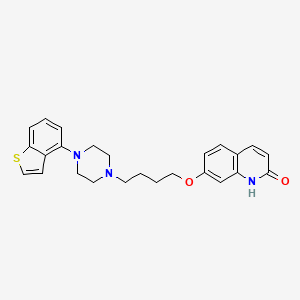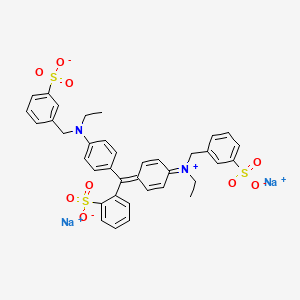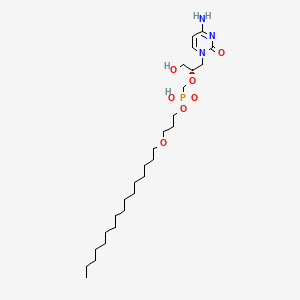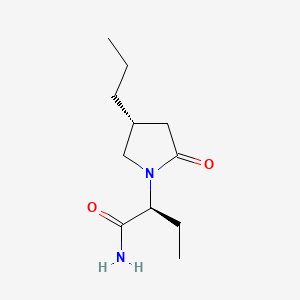
博卡奇试剂
概述
科学研究应用
Beaucage 试剂在科学研究中具有众多应用,特别是在化学、生物学、医学和工业领域。一些关键应用包括:
作用机制
Beaucage 试剂通过将硫原子引入寡核苷酸的磷酸二酯骨架中,将其转化为硫代磷酸酯键而起作用。这种修饰增强了寡核苷酸的稳定性和抵抗核酸酶降解的能力。 硫化反应涉及形成硫代磷酸酯中间体,该中间体随后被氧化以形成稳定的硫代磷酸酯键 .
生化分析
Biochemical Properties
The Beaucage reagent plays a crucial role in the sulfurization of oligonucleotides, a process that involves the replacement of one non-bridging oxygen atom in the phosphodiester linkage of DNA or RNA by sulfur . This modification increases the stability of nucleic acids and enhances their resistance to nucleases .
Cellular Effects
The Beaucage reagent’s primary cellular effect is the creation of phosphorothioate linkages in nucleic acids, which can significantly impact cellular processes. For instance, it can increase the nuclease resistance of RNA, thereby enhancing the stability of nucleic acids . This can influence cell function by affecting gene expression and cellular metabolism.
Molecular Mechanism
The Beaucage reagent exerts its effects at the molecular level through its role in the sulfurization of oligonucleotides. It replaces the oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom, creating a phosphorothioate ester . This modification imparts nuclease resistance into the oligonucleotides .
Temporal Effects in Laboratory Settings
The Beaucage reagent is known for its high efficiency and fast reaction time . It has relatively poor stability in solution once installed on the DNA synthesizer . Despite this, it remains stable in acetonitrile solution in a silanized amber bottle .
Metabolic Pathways
The Beaucage reagent is involved in the sulfurization of oligonucleotides, a process that forms part of the metabolic pathways of nucleic acids . This process involves the replacement of an oxygen atom in the phosphodiester linkage of DNA or RNA with a sulfur atom .
Subcellular Localization
The Beaucage reagent is used in the synthesis of oligonucleotides, which can be found in various subcellular compartments depending on their function
准备方法
合成路线和反应条件
Beaucage 试剂通过 3H-1,2-苯并二噻唑-3-酮与二氧化硫的反应合成。 该反应通常在有机溶剂(如乙腈)中于受控条件下进行,以确保高产率和纯度 .
工业生产方法
在工业环境中,Beaucage 试剂使用自动合成设备大量生产。 该过程涉及对反应参数(包括温度、压力和溶剂组成)的精确控制,以实现一致的产品质量 .
化学反应分析
反应类型
Beaucage 试剂主要进行硫化反应,在其中将硫原子引入寡核苷酸中的硫代磷酸酯键。 该反应对于合成硫代磷酸酯寡核苷酸至关重要,与天然对应物相比,硫代磷酸酯寡核苷酸更能抵抗核酸酶降解 .
常见试剂和条件
使用 Beaucage 试剂进行的硫化反应通常在有机溶剂(如乙腈)存在下进行。 反应条件包括短反应时间(通常约 30 秒)和温和的温度,以确保高效率和最小的副反应 .
主要产品
Beaucage 试剂进行的硫化反应的主要产物是硫代磷酸酯寡核苷酸。 这些修饰的寡核苷酸具有增强的稳定性和抵抗酶降解的能力,使其在各种生物学和医学应用中具有价值 .
相似化合物的比较
Beaucage 试剂与其他硫化剂(如 3-乙氧基-1,2,4-二噻唑啉-5-酮 (EDITH) 和 1,2,4-二噻唑烷-3,5-二酮 (DtsNH))进行比较。 虽然所有这些试剂在将硫原子引入寡核苷酸方面都很有效,但 Beaucage 试剂因其高效率、快速反应时间和广泛可用性而成为首选 .
类似化合物
3-乙氧基-1,2,4-二噻唑啉-5-酮 (EDITH): 以其在低浓度和短反应时间下的有效性而闻名.
1,2,4-二噻唑烷-3,5-二酮 (DtsNH): 另一个用于寡核苷酸合成的硫化剂.
硫化试剂 II (DDTT): 一种具有改进的稳定性和效率的替代试剂,用于 RNA 硫化.
Beaucage 试剂因其在各种应用中的可靠性和经过验证的记录而仍然是热门选择。
属性
IUPAC Name |
1,1-dioxo-1λ6,2-benzodithiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S2/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDOLRSMWHVKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388381 | |
| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66304-01-6 | |
| Record name | 1lambda~6~,2-Benzodithiole-1,1,3-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Beaucage reagent acts as a sulfur-transfer reagent, converting phosphite triesters to phosphorothioate triesters. [, , , , , ] This transformation is crucial in synthesizing phosphorothioate-containing oligonucleotides, which exhibit enhanced stability against enzymatic degradation compared to their natural phosphodiester counterparts. [, ]
A:
- Molecular Formula: C7H4O3S2 []
- Molecular Weight: 200.24 g/mol []
- Spectroscopic Data: Characterization typically involves 1H NMR, 13C NMR, and EI-MS. []
A: Research indicates its use in synthesizing various modified oligonucleotides, including phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides. [] Additionally, it has shown utility in preparing nucleoside monothiophosphates, dithiodiphosphates, and trithiotriphosphates using solid-supported phosphitylating reagents. []
ANone: Yes, several alternatives are available, including:
- Phenylacetyl disulfide (PADS) has been successfully used as a cost-effective replacement for large-scale oligonucleotide phosphorothioate synthesis. []
- 3-Ethoxy-1,2-dithiazoline-5-one (EDITH) has emerged as a potential alternative, demonstrating effectiveness in large-scale synthesis. []
- 1,2,4-Dithiazolidine-3,5-dione (DtsNH) offers advantages such as easy preparation, room temperature stability in acetonitrile, and effectiveness at low concentrations and short reaction times. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
